molecular formula C4H4FN3 B1330627 2-Fluoropyrimidin-4-amine CAS No. 96548-91-3

2-Fluoropyrimidin-4-amine

Cat. No. B1330627
CAS RN: 96548-91-3
M. Wt: 113.09 g/mol
InChI Key: SPWJNWKKNZWCPA-UHFFFAOYSA-N
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Description

2-Fluoropyrimidin-4-amine is a fluorinated pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its potential as a building block for pharmaceuticals. The presence of the fluorine atom and the amine group in the pyrimidine ring structure can significantly influence the biological activity and metabolic stability of the compounds derived from it.

Synthesis Analysis

The synthesis of fluoropyrimidine derivatives has been explored through various methods. One approach involves the use of immobilized amine transaminase from Vibrio fluvialis for the synthesis of optically pure (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate in the production of kinase inhibitors like AZD1480 . Another method describes the synthesis of 2,6-disubstituted 4-fluoropyrimidines from α-CF3 aryl ketones and amidine hydrochlorides, offering a practical approach under mild conditions with good yields . Additionally, a transition-metal-free synthesis of 2-aminopyridine derivatives from 2-fluoropyridine has been reported, highlighting the high yield and chemoselectivity of the process .

Molecular Structure Analysis

The molecular structure of fluoropyrimidine derivatives can be complex, with the potential for various substitutions on the pyrimidine ring. For instance, the structural variety of fluoroarene-2-aminopyrimidine coordination polymers has been investigated, revealing insights into their solid-state assembly and optical properties . These studies often employ techniques like density functional theory (DFT) calculations to understand the electronic structure of these materials.

Chemical Reactions Analysis

Fluoropyrimidine derivatives can undergo a range of chemical reactions. For example, the radiosynthesis of 2-amino-5-[18F]fluoropyridines has been achieved through a palladium-catalyzed amination sequence, demonstrating the versatility of these compounds in radiochemical applications . Another study reports the sodium dithionite initiated reaction of pent-4-en-1-amines with fluoroalkyl iodides to synthesize 2-fluoroalkyl pyrrolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoropyrimidin-4-amine derivatives are influenced by their molecular structure. Soluble fluoro-polyimides derived from related compounds exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The presence of fluorine atoms often contributes to these desirable properties, making these compounds suitable for various applications, including materials science and drug development.

Relevant Case Studies

Several case studies highlight the application of 2-fluoropyrimidin-4-amine derivatives. For instance, the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of deoxycytidine kinase inhibitors, showcases the relevance of these compounds in therapeutic contexts . Additionally, novel 2,4-disubstituted-5-fluoropyrimidines have been synthesized as potential kinase inhibitors, further emphasizing the importance of these derivatives in the search for new anticancer agents . Nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates derived from similar structures have shown activity as inhibitors of dihydrofolate reductase and as antitumor agents, demonstrating the broad potential of fluoropyrimidine derivatives in medicinal chemistry .

Scientific Research Applications

Application 1: Synthesis of Fluorinated Pyrimidines

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2-Fluoropyrimidin-4-amine is used in the synthesis of fluorinated pyrimidines, which are important compounds in medicinal chemistry and agrochemicals . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
  • Methods of Application : One method involves the selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 . The substrates are 4-aryl- or vinyl- or amine-substituted 2-aminopyrimidines . This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivities .
  • Results or Outcomes : This method provides a way to synthesize 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields . These fluorinated pyrimidines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Application 2: Synthesis of Fluorinated Imatinib Base

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 2-Fluoropyrimidin-4-amine is used in the synthesis of fluorinated imatinib base . Imatinib is a medication used to treat certain types of cancer .
  • Methods of Application : The method involves the transformation of 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine into 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine . This is part of the synthesis of a fluorinated imatinib base .
  • Results or Outcomes : This method provides a way to synthesize a fluorinated imatinib base . Fluorinated compounds have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Application 3: Preparation of 2-Amino-4-Fluoropyrimidine Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2-Fluoropyrimidin-4-amine is used in the preparation of 2-amino-4-fluoropyrimidine derivatives . These derivatives have potential applications in various fields, including medicinal chemistry .
  • Methods of Application : The specific methods of application are not detailed in the available information .
  • Results or Outcomes : The outcomes of this application are the production of 2-amino-4-fluoropyrimidine derivatives .

Application 4: Silver-Promoted Selective Fluorination of 2-Aminopyrimidines

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2-Fluoropyrimidin-4-amine is used in the silver-promoted selective fluorination of 2-aminopyrimidines . This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivities .
  • Methods of Application : The method involves the selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 . The substrates are 4-aryl- or vinyl- or amine-substituted 2-aminopyrimidines .
  • Results or Outcomes : This method provides a way to synthesize 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields .

Application 5: Preparation of 4-Amino-2-chloro-5-fluoropyrimidine

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2-Fluoropyrimidin-4-amine is used in the preparation of 4-amino-2-chloro-5-fluoropyrimidine . This compound has potential applications in various fields, including medicinal chemistry .
  • Methods of Application : The specific methods of application are not detailed in the available information .
  • Results or Outcomes : The outcomes of this application are the production of 4-amino-2-chloro-5-fluoropyrimidine .

Application 6: Preparation of 2-Amino-4-Fluoropyrimidine Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2-Fluoropyrimidin-4-amine is used in the preparation of 2-amino-4-fluoropyrimidine derivatives . These derivatives have potential applications in various fields, including medicinal chemistry .
  • Methods of Application : The specific methods of application are not detailed in the available information .
  • Results or Outcomes : The outcomes of this application are the production of 2-amino-4-fluoropyrimidine derivatives .

properties

IUPAC Name

2-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3/c5-4-7-2-1-3(6)8-4/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWJNWKKNZWCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320877
Record name 2-fluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoropyrimidin-4-amine

CAS RN

96548-91-3
Record name 2-fluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Zhu, W Zhan, Z Liang, Y Yoon, H Yang… - Journal of medicinal …, 2010 - ACS Publications
The CXC chemokine receptor type 4 (CXCR4)/stromal cell derived factor-1 (SDF-1 or CXCL12) interaction and the resulting cell signaling cascade play a key role in metastasis and …
Number of citations: 68 pubs.acs.org

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